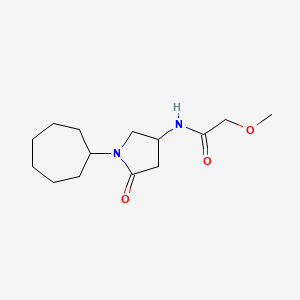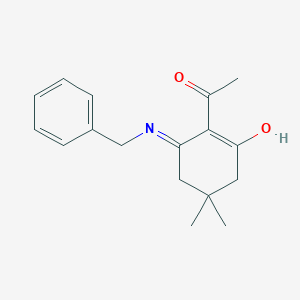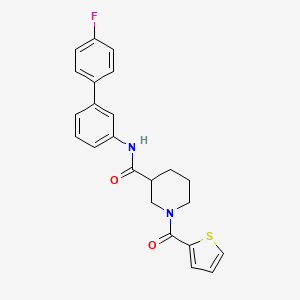
Glycine, N-9-acridinyl-
Vue d'ensemble
Description
Glycine, N-9-acridinyl- is a compound that combines the simple amino acid glycine with the acridine moiety. Acridine is a nitrogen-containing heterocyclic compound known for its fluorescent properties and its use in various chemical and biological applications. The combination of glycine and acridine in Glycine, N-9-acridinyl- results in a molecule with unique properties that make it useful in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-9-acridinyl- typically involves the reaction of 9-aminoacridine with glycine. The process begins with the preparation of 9-aminoacridine, which is then reacted with glycine under specific conditions to form the desired compound. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the formation of the glycine-acridine bond.
Industrial Production Methods
Industrial production of Glycine, N-9-acridinyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial production to remove any impurities and obtain a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-9-acridinyl- undergoes various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the acridine ring, potentially altering its fluorescent properties.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of Glycine, N-9-acridinyl- include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of Glycine, N-9-acridinyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized acridine derivatives, while substitution reactions can produce a variety of substituted acridine compounds.
Applications De Recherche Scientifique
Glycine, N-9-acridinyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a fluorescent probe in various chemical analyses and experiments. Its unique fluorescent properties make it valuable for studying molecular interactions and chemical reactions.
Biology: In biological research, Glycine, N-9-acridinyl- is used as a fluorescent marker to study cellular processes and molecular interactions. It is also used in the development of biosensors for detecting specific biomolecules.
Medicine: The compound has potential applications in medical research, particularly in the development of diagnostic tools and therapeutic agents. Its fluorescent properties can be used for imaging and tracking biological processes in vivo.
Industry: In industrial applications, Glycine, N-9-acridinyl- is used in the production of fluorescent dyes and pigments. It is also used in the development of materials with specific optical properties.
Mécanisme D'action
The mechanism of action of Glycine, N-9-acridinyl- involves its interaction with specific molecular targets and pathways. The acridine moiety is known to intercalate into DNA, which can affect DNA replication and transcription. This property makes it useful in studying DNA interactions and developing potential therapeutic agents. The glycine component of the molecule may also play a role in its biological activity, potentially influencing its interaction with proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Glycine, N-9-acridinyl- can be compared with other similar compounds, such as:
N-(9-Acridinyl)maleimide: This compound is also based on the acridine moiety and is used as a fluorescent thiol reagent. It has similar fluorescent properties but differs in its chemical structure and specific applications.
9-Acridinyl Amino Acid Derivatives: These compounds include various amino acids combined with the acridine moiety. They have been studied for their potential anticancer activity and other biological applications.
The uniqueness of Glycine, N-9-acridinyl- lies in its combination of glycine and acridine, which imparts specific properties that are valuable in a range of scientific and industrial applications.
Propriétés
IUPAC Name |
2-(acridin-9-ylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14(19)9-16-15-10-5-1-3-7-12(10)17-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTFIXMUBIMLGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204028 | |
| Record name | Glycine, N-9-acridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55468-69-4 | |
| Record name | Glycine, N-9-acridinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055468694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-9-acridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methylbenzamide](/img/structure/B5992235.png)
![1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5992243.png)
![methyl 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]hexanoate](/img/structure/B5992244.png)
![Ethyl 2-[[4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobutanoyl]amino]-3-(4-nitrophenyl)propanoate](/img/structure/B5992247.png)
![3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B5992252.png)
![1-(4-Ethylpiperazin-1-yl)-3-[3-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol](/img/structure/B5992255.png)
![4-{(hydroxyimino)[4-(4-methoxy-2-nitrophenyl)-1-piperazinyl]methyl}-1,2,5-oxadiazol-3-amine](/img/structure/B5992259.png)


![4-(2-fluorobenzyl)-3-{2-[4-(methoxymethyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5992274.png)
![N-(2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5992282.png)


![ethyl N-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}glycinate](/img/structure/B5992321.png)
